molecular formula C11H8OS B14413619 naphthalene-1-carbothioic S-acid CAS No. 85908-62-9

naphthalene-1-carbothioic S-acid

Cat. No.: B14413619
CAS No.: 85908-62-9
M. Wt: 188.25 g/mol
InChI Key: PGAUFTQERROIAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Naphthalene-1-carbothioic S-acid is an organosulfur compound related to carboxylic acids by the replacement of one of the oxygen atoms with a sulfur atom. This compound is a member of the thiocarboxylic acids family, which are known for their unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Naphthalene-1-carbothioic S-acid can be synthesized through the carboxylation of the Grignard reagent generated from 1-bromonaphthalene. The reaction involves the following steps:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Naphthalene-1-carbothioic S-acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Naphthalene-1-carbothioic S-acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of naphthalene-1-carbothioic S-acid involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. It can also interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Uniqueness: Naphthalene-1-carbothioic S-acid is unique due to the presence of the thiocarboxylic group, which imparts distinct chemical properties and reactivity. This makes it valuable in various chemical and biological applications, distinguishing it from other similar compounds .

Properties

CAS No.

85908-62-9

Molecular Formula

C11H8OS

Molecular Weight

188.25 g/mol

IUPAC Name

naphthalene-1-carbothioic S-acid

InChI

InChI=1S/C11H8OS/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)

InChI Key

PGAUFTQERROIAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.